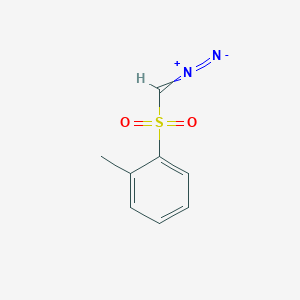
1-(Diazomethanesulfonyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diazomethanesulfonyl)-2-methylbenzene, also known as Diazomethanesulfonate or DMS, is a chemical compound that is widely used in scientific research. It is a diazo compound that is often used as a reagent in organic chemistry. Diazomethanesulfonate is a highly reactive compound that can be used for a variety of applications, including the synthesis of new compounds, as well as for biological and medical research.
作用機序
The mechanism of action of DMS is not fully understood, but it is believed to involve the formation of a reactive carbene intermediate. This intermediate can then react with a variety of compounds, including alkenes, alkynes, and carbonyl compounds. The reaction can result in the formation of new compounds, as well as the modification of existing compounds.
Biochemical and Physiological Effects
DMS has a number of biochemical and physiological effects. It is known to be toxic to cells, and can cause DNA damage and cell death. However, it is also known to have anti-inflammatory and anti-tumor properties, and has been studied as a potential treatment for cancer.
実験室実験の利点と制限
The advantages of using DMS in lab experiments include its high reactivity, which allows for the synthesis of new compounds, as well as its ability to modify existing compounds. However, DMS is also highly toxic, and must be handled with care. In addition, its high reactivity can also make it difficult to control the reaction, which can lead to unwanted side reactions.
将来の方向性
There are a number of future directions for research involving DMS. One area of research is the development of new methods for the synthesis of DMS, which could make it easier to produce and handle. Another area of research is the study of the mechanism of action of DMS, which could lead to the development of new compounds with improved properties. Finally, there is also potential for the use of DMS in medical research, particularly in the development of new cancer treatments.
合成法
The synthesis of 1-(1-(Diazomethanesulfonyl)-2-methylbenzenesulfonyl)-2-methylbenzene is a complex process that involves several steps. The most common method of synthesis involves the reaction of diazomethane with a sulfonyl chloride. The reaction is typically carried out in an organic solvent, such as ether or dichloromethane. The resulting product is then purified using chromatography techniques.
科学的研究の応用
DMS is widely used in scientific research as a reagent for a variety of applications. It is commonly used in the synthesis of new compounds, such as drugs, and is also used in the study of biological and medical processes. DMS is often used as a cross-linking agent for proteins and nucleic acids, and is also used in the study of enzyme kinetics.
特性
CAS番号 |
1538-98-3 |
|---|---|
分子式 |
C8H8N2O2S |
分子量 |
196.23 g/mol |
IUPAC名 |
1-(diazomethylsulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8N2O2S/c1-7-4-2-3-5-8(7)13(11,12)6-10-9/h2-6H,1H3 |
InChIキー |
XXMSZJKGRRZIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



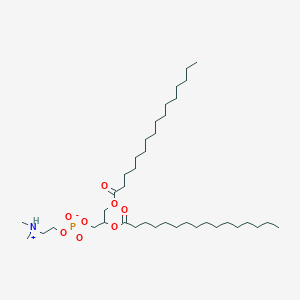


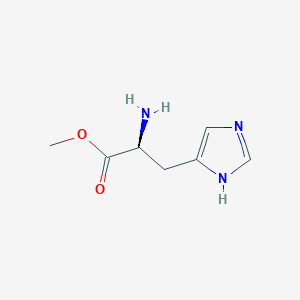

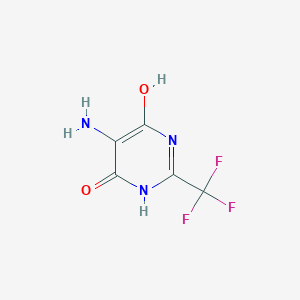

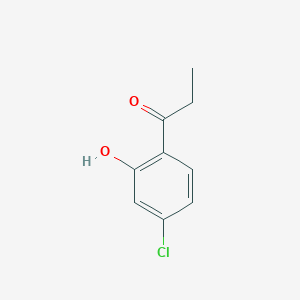
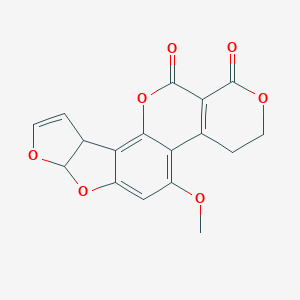
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)



